An In-Depth Technical Guide to the Mechanism of Action of 2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide and its Analogs
An In-Depth Technical Guide to the Mechanism of Action of 2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide and its Analogs
This guide provides a detailed exploration of the molecular mechanisms underpinning the biological activities of the 2-aminothiophene-3-carboxamide scaffold, with a focus on the representative molecule, 2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide. While direct, extensive research on this specific compound is emerging, the broader class of 2-aminothiophene derivatives has been the subject of significant investigation, revealing a versatile pharmacophore with multiple, clinically relevant mechanisms of action. This document synthesizes the current understanding of these mechanisms, providing a robust framework for researchers, scientists, and drug development professionals.
Introduction: The 2-Aminothiophene-3-Carboxamide Scaffold as a Privileged Pharmacophore
The 2-aminothiophene-3-carboxamide core is recognized as a "privileged scaffold" in medicinal chemistry. Its structure offers a unique combination of aromaticity, hydrogen bonding capabilities, and opportunities for diverse substitutions, allowing for the fine-tuning of its interaction with a variety of biological targets.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties.[2][3][4] The subject of this guide, 2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide (CAS No. 1094486-06-2), with a molecular formula of C13H12N2OS, represents a specific iteration of this versatile core.[5] This guide will elucidate the primary mechanisms of action attributed to this class of compounds, providing strong inferential evidence for the potential biological targets of 2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide.
Primary Mechanism of Action in Oncology: Anoctamin1 (ANO1) Channel Blockade
A prominent mechanism of action for several 2-aminothiophene-3-carboxamide derivatives is the inhibition of the Anoctamin1 (ANO1) calcium-activated chloride ion channel (CaCC).[6]
The Role of ANO1 in Cancer Pathophysiology
ANO1 is overexpressed in a variety of cancers, including glioblastoma (GBM), one of the most aggressive forms of brain cancer.[6] This overexpression is linked to key cancer hallmarks, such as increased cell proliferation, migration, and invasion.[6] As a chloride ion channel, ANO1 plays a crucial role in maintaining the electrochemical gradients across the cell membrane, which in turn influences cell volume, signaling pathways, and cell motility. In cancer cells, the heightened activity of ANO1 is thought to facilitate these pathological processes, making it a compelling therapeutic target.[6]
Inhibition of ANO1 by 2-Aminothiophene Derivatives
Research has led to the design and synthesis of potent and selective ANO1 inhibitors based on the 2-aminothiophene-3-carboxamide scaffold.[6] These compounds have been shown to effectively suppress ANO1 channel activities in both fluorescent cellular membrane potential assays and whole-cell patch-clamp recordings.[6] The inhibition of ANO1 by these molecules leads to a disruption of the chloride ion flux, which in turn attenuates the downstream signaling pathways that promote cancer progression. This results in a significant reduction in the proliferation and colony formation of GBM cells in both 2D and 3D culture models.[6]
Caption: Cell cycle arrest and apoptosis induction by 2-aminothiophene derivatives.
Mechanism of Action in Metabolic Disorders: GLP-1 Receptor Modulation
The versatility of the 2-aminothiophene scaffold extends to the treatment of metabolic diseases, with certain derivatives identified as positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R). [4]
The GLP-1 Receptor and Glucose Homeostasis
The GLP-1R is a key regulator of blood glucose levels. When activated by the endogenous ligand GLP-1, it stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner. This makes the GLP-1R a prime target for the treatment of type 2 diabetes and obesity. [4]
Positive Allosteric Modulation by 2-Aminothiophene Derivatives
Instead of directly activating the receptor, 2-aminothiophene-based PAMs bind to a site distinct from the natural ligand binding site. This allosteric binding enhances the receptor's response to GLP-1, leading to a significant increase in insulin secretion. [4]This approach offers a more nuanced control over receptor activity compared to direct agonists. In vivo studies have shown that these compounds can lower blood plasma glucose levels, and their effect is enhanced when co-administered with inhibitors of the GLP-1 degrading enzyme, dipeptidyl peptidase-4 (DPP-IV). [4]
Caption: Positive allosteric modulation of the GLP-1 receptor by 2-aminothiophene derivatives.
Other Potential Biological Activities
The 2-aminothiophene scaffold has been associated with a range of other biological activities, highlighting its potential for diverse therapeutic applications:
-
Antimicrobial and Anti-mycobacterial Activity: Various derivatives have been synthesized and screened for their ability to inhibit the growth of bacteria and Mycobacterium tuberculosis. [3][7]* GABA-B Receptor Modulation: Some analogs have been investigated as positive allosteric modulators of the GABA-B receptor, which could have implications for treating neurological and psychiatric disorders. [8]* Cannabinoid Receptor 2 (CB2R) Ligands: Certain thiophene-based compounds have shown high affinity for the CB2R, suggesting potential applications in inflammatory and neuropathic pain conditions. [8]
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording for ANO1 Activity
[6]
-
Cell Preparation: Culture human embryonic kidney (HEK293) cells stably expressing human ANO1.
-
Electrode Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution. The internal solution should contain (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 1 MgCl2, and 4 ATP-Mg, adjusted to pH 7.2 with CsOH. The external solution should contain (in mM): 140 CsCl, 10 HEPES, 1 CaCl2, and 1 MgCl2, adjusted to pH 7.4 with CsOH.
-
Recording: Establish a whole-cell configuration. Clamp the membrane potential at -60 mV and apply voltage steps from -100 mV to +100 mV in 20 mV increments.
-
Compound Application: Perfuse the cells with the external solution containing the test compound (e.g., 2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide) at various concentrations.
-
Data Analysis: Measure the current amplitude at +100 mV before and after compound application to determine the percentage of inhibition.
Protocol 2: 2D Colony Formation Assay for Anti-Proliferative Effects
[6]
-
Cell Seeding: Seed U251 glioma cells in 6-well plates at a density of 500 cells per well.
-
Treatment: After 24 hours, treat the cells with varying concentrations of the test compound or vehicle control.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet solution.
-
Quantification: Wash the plates, air dry, and count the number of colonies (defined as a cluster of >50 cells). Compare the number of colonies in treated wells to the control wells.
Protocol 3: Insulin Secretion Assay for GLP-1R PAM Activity
[4]
-
Cell Culture: Culture a suitable pancreatic β-cell line (e.g., INS-1E) in standard growth medium.
-
Pre-incubation: Seed cells in a 24-well plate. Before the assay, wash the cells with a Krebs-Ringer bicarbonate buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 1 hour.
-
Stimulation: Aspirate the pre-incubation buffer and add fresh KRBH containing a stimulatory glucose concentration (e.g., 16.7 mM), a sub-maximal concentration of GLP-1 (e.g., 10 nM), and the test compound at various concentrations. Include appropriate controls (low glucose, high glucose alone, GLP-1 alone).
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Sample Collection & Analysis: Collect the supernatant and measure the insulin concentration using a commercially available ELISA kit. Normalize the insulin secretion to the total protein content of the cells in each well.
Data Presentation
Table 1: Cytostatic Activity of Representative 2-Aminothiophene Derivatives
| Cell Line | Cancer Type | IC50 (µM) of Derivative 'X' | IC50 (µM) of Derivative 'Y' | Reference |
| CEM | T-cell Leukemia | 0.13 | - | [9] |
| JURKAT | T-cell Leukemia | 0.13 | - | [9] |
| U251 | Glioblastoma | - | Potent Inhibition | [6] |
| PC-3 | Prostate Cancer | Higher Nanomolar Range | - | [10] |
| ACHN | Kidney Carcinoma | Higher Nanomolar Range | - | [10] |
Note: This table is a representative summary. IC50 values are highly dependent on the specific derivative and assay conditions.
Table 2: Effect of a Representative 2-Aminothiophene GLP-1R PAM on Insulin Secretion
| Condition | GLP-1 (10 nM) | PAM (5 µM) | Fold Increase in Insulin Secretion | Reference |
| High Glucose | - | - | 1.0 (Baseline) | [4] |
| High Glucose | + | - | ~3.0 | [4] |
| High Glucose | + | + | ~6.0 | [4] |
Note: Data are illustrative of the synergistic effect of a PAM with GLP-1.
Conclusion
The 2-aminothiophene-3-carboxamide scaffold is a cornerstone for the development of novel therapeutics targeting a range of diseases. The primary mechanisms of action identified for this class of compounds—inhibition of the ANO1 ion channel, induction of cytostasis and apoptosis in cancer cells, and positive allosteric modulation of the GLP-1 receptor—demonstrate its remarkable versatility. While the specific biological activity profile of 2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide requires dedicated investigation, the extensive research on its close analogs provides a robust and scientifically grounded framework for predicting its likely mechanisms of action. This guide serves as a comprehensive resource to inform and direct future research and development efforts for this promising class of molecules.
References
- Anti-glioma effects of 2-aminothiophene-3-carboxamide derivatives, ANO1 channel blockers. (2020). European Journal of Medicinal Chemistry.
- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. World Journal of Pharmacy and Pharmaceutical Sciences.
- Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis. Molecules.
- 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. (2014).
- Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof.
- Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. (2024). Bioorganic & Medicinal Chemistry.
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022).
- Synthesis and Biological Studies of Thieno-[2,3-d]-pyrimidine Deriv
- 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytost
- 2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide-1094486-06-2. Thoreauchem.
- 2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells. (2018). Oncotarget.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. ijpbs.com [ijpbs.com]
- 4. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide-1094486-06-2 - Thoreauchem [thoreauchem.com]
- 6. Anti-glioma effects of 2-aminothiophene-3-carboxamide derivatives, ANO1 channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell... | Oncotarget [oncotarget.com]
- 10. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
